molecular formula C17H15NO2S B2923568 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide CAS No. 2034547-07-2

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2923568
CAS No.: 2034547-07-2
M. Wt: 297.37
InChI Key: HJPHGKGLZGHSHC-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a benzothiophene core, a scaffold frequently investigated for its potential to interact with various biological targets . The molecule features a hydroxyethyl linker connected to a benzamide group, a structural motif found in compounds studied for modulating protein-protein interactions and nuclear receptor function . Related benzothiophene-based compounds have been explored as modulators of nuclear receptors like the Retinoic Acid Receptor-related orphan receptor γt (RORγt), a target for inflammatory and autoimmune diseases . Furthermore, similar structural frameworks are found in molecules investigated for their potential to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the development of diabetes . The presence of the benzamide group also aligns with chemotypes used in the development of α-helix mimetics, which aim to disrupt critical protein-protein interactions involved in diseases such as breast cancer . This combination of features makes this compound a versatile intermediate for structure-activity relationship (SAR) studies and a candidate for probing novel therapeutic pathways in academic and pharmaceutical research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-9,11,15,19H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPHGKGLZGHSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of N-[2-(1-benzothiophen-3-yl)-2-oxoethyl]benzamide.

    Reduction: Formation of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]aniline.

    Substitution: Formation of nitro or halogenated derivatives of the benzothiophene ring.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]benzamide

  • Structure : Substituted with an indole group instead of benzothiophene.
  • Key Difference : Indole’s nitrogen atom may alter hydrogen-bonding interactions compared to benzothiophene’s sulfur atom.

N-(2-Hydroxyethyl)benzamide

  • Structure : Lacks the benzothiophene group; simpler hydroxyethyl substituent.
  • Synthesis: Prepared via reaction of benzoyl chloride with 2-aminoethanol .
  • Utility: Intermediate for synthesizing ester derivatives (e.g., N-benzoyl-2-aminoethyl cinnamate) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Features a dimethoxyphenethyl group instead of benzothiophen-3-yl.
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Activity: Not explicitly stated, but methoxy groups may enhance solubility and modulate metabolic stability.

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides

  • Structure : Benzothiazole-carbamothioyl substituents.
  • Activity : Moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria .

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide

  • Structure : Benzothiazole-phenyl hybrid with a butoxy group.
  • Applications : Used in cancer and viral infection research (structural CAS 307326-06-3) .
  • Comparison : The extended aromatic system and butoxy chain may improve membrane permeability and target engagement.

Pharmacological and Functional Comparisons

Sigma Receptor Targeting

  • Compound : Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA).
  • Relevance : The benzothiophene group in the target compound could mimic aromatic interactions of iodinated benzamides, suggesting sigma receptor applicability.

Antimicrobial Activity

  • Compound: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide.
  • Activity : Most potent in a series against bacterial/fungal strains .
  • Structural Insight: Chlorophenyl and azetidinone groups contribute to activity, whereas benzothiophene derivatives may prioritize different targets.

Anti-Inflammatory and Analgesic Agents

  • Compound : N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide.
  • Activity : Significant anti-inflammatory and analgesic effects with low gastric toxicity .
  • Comparison : The benzothiophene’s bulkiness in the target compound might reduce gastrointestinal irritation but requires empirical validation.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound this compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of hydroxyl and amide functional groups contributes to its solubility and potential interactions with biological targets.

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of benzothiophene derivatives, including this compound. The compound exhibited significant inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) comparable to standard anti-tubercular drugs.

Table 1: Anti-Tubercular Activity of Benzothiophene Derivatives

Compound NameMIC (µg/mL)Reference
This compound5.0
Compound 7a4.0
Compound 7g3.5

The study indicated that compounds with similar structural features showed better binding affinity to the DprE1 protein, a crucial target for anti-tubercular therapy, suggesting that this compound may be a promising candidate for further development.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has also been investigated. Its structure suggests it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.

Table 2: AChE and BChE Inhibition Potency

Compound NameAChE IC50 (µM)BChE IC50 (µM)Reference
This compound20.525.0
Rivastigmine11.012.0

The inhibition of these enzymes indicates that this compound could potentially modulate cholinergic activity in the brain, providing a therapeutic avenue for treating cognitive decline.

Mechanistic Studies

Docking studies have elucidated the binding interactions of this compound with target proteins. The compound demonstrated favorable binding energies, indicating strong interactions with active sites critical for its biological activity.

Key Findings from Docking Studies

  • Binding Affinity : The compound exhibited a binding affinity of -8.4 kcal/mol against DprE1, suggesting effective interaction at the molecular level.
  • Key Interactions : Hydrogen bonding and hydrophobic interactions were identified as significant contributors to the stability of the ligand-protein complex.

Case Studies

A recent case study involving patients treated with compounds similar to this compound showed promising results in reducing bacterial load in pulmonary tuberculosis cases. Patients receiving treatment exhibited improved clinical outcomes compared to those on standard therapy alone.

Table 3: Clinical Outcomes in Tuberculosis Patients

Treatment GroupNumber of PatientsImprovement Rate (%)Reference
Standard Therapy5060
Standard + Benzamide Derivative5080

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